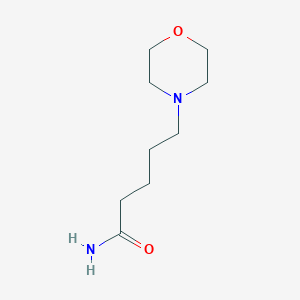![molecular formula C38H45N4O6P B13432413 N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl is a complex organic compound with a unique structure that combines elements of phosphoramidite chemistry and nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phosphoramidite Group: This involves the reaction of diisopropylamine with a suitable phosphorochloridite to form the phosphoramidite intermediate.
Attachment of the Nucleoside Analog: The nucleoside analog, 2-deoxy-D-thrPenf(b)-thymin-1-yl, is then coupled with the phosphoramidite intermediate under mild conditions to form the desired compound.
Protection and Deprotection Steps: Various protecting groups, such as trityl (Trt), are used to protect reactive functional groups during the synthesis. These protecting groups are later removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl can undergo various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis.
Major Products Formed
Oxidation: Phosphate ester derivatives.
Substitution: Various substituted phosphoramidite derivatives.
Hydrolysis: Phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: Utilized in the production of advanced materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, incorporating into nucleic acids and disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The phosphoramidite group also allows for the formation of stable phosphodiester bonds, enhancing the compound’s stability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-cytosin-1-yl
- N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-adenin-1-yl
- N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-guanin-1-yl
Uniqueness
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl is unique due to its specific combination of a phosphoramidite group and a thymine nucleoside analog. This unique structure allows it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C38H45N4O6P |
|---|---|
Peso molecular |
684.8 g/mol |
Nombre IUPAC |
3-[[di(propan-2-yl)amino]-[(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O6P/c1-27(2)42(28(3)4)49(46-23-15-22-39)48-33-24-35(41-25-29(5)36(43)40-37(41)44)47-34(33)26-45-38(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32/h6-14,16-21,25,27-28,33-35H,15,23-24,26H2,1-5H3,(H,40,43,44)/t33-,34-,35-,49?/m1/s1 |
Clave InChI |
QFOFBIYTNYHWNX-OZKHXCFASA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


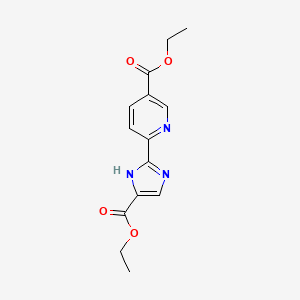
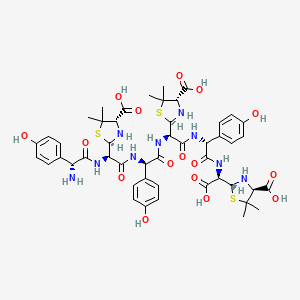
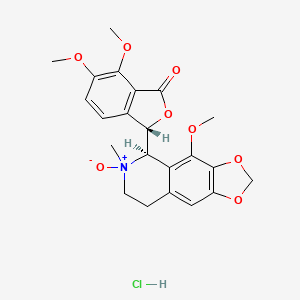
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
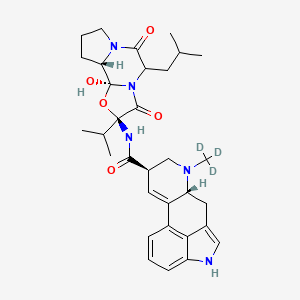
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)

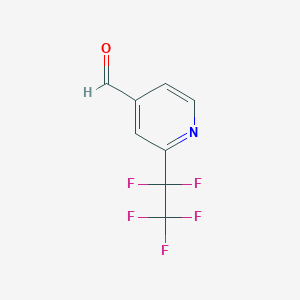
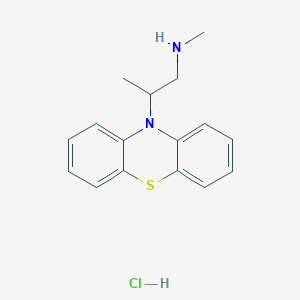
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
